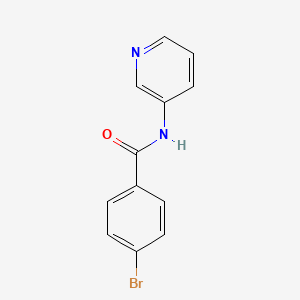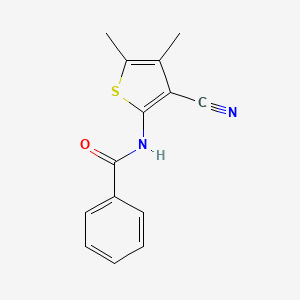
4-bromo-N-3-pyridinylbenzamide
Übersicht
Beschreibung
4-bromo-N-3-pyridinylbenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 4-bromo-N-3-pyridinylbenzamide is based on its ability to inhibit 4-bromo-N-3-pyridinylbenzamide activity. 4-bromo-N-3-pyridinylbenzamide is a serine/threonine kinase that regulates several cellular processes by phosphorylating its substrates. Inhibition of 4-bromo-N-3-pyridinylbenzamide activity by 4-bromo-N-3-pyridinylbenzamide leads to the dephosphorylation of its substrates, which results in the modulation of various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-3-pyridinylbenzamide have been extensively studied in various in vitro and in vivo models. Inhibition of 4-bromo-N-3-pyridinylbenzamide activity by this compound has been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways play crucial roles in various cellular processes such as cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-bromo-N-3-pyridinylbenzamide in lab experiments is its high potency and specificity for 4-bromo-N-3-pyridinylbenzamide inhibition. This compound has been optimized to produce high yields of pure product, which makes it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-3-pyridinylbenzamide. One of the major areas of focus is the development of novel therapeutic applications for this compound in the treatment of neurodegenerative diseases, cancer, and immunological disorders. Another area of focus is the optimization of the synthesis method to produce higher yields of pure product and reduce the potential toxicity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 4-bromo-N-3-pyridinylbenzamide and its effects on various cellular processes.
Synthesemethoden
The synthesis of 4-bromo-N-3-pyridinylbenzamide is a multi-step process that involves the reaction of 3-cyanopyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-3-pyridinylbenzamide.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-bromo-N-3-pyridinylbenzamide have been extensively studied in various fields of scientific research, including neurology, oncology, and immunology. This compound has been shown to have neuroprotective effects by inhibiting 4-bromo-N-3-pyridinylbenzamide activity, which is involved in the pathogenesis of several neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In oncology, 4-bromo-N-3-pyridinylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting 4-bromo-N-3-pyridinylbenzamide activity, which is upregulated in many types of cancer. In immunology, this compound has been shown to modulate the immune response by regulating the activity of T cells and macrophages.
Eigenschaften
IUPAC Name |
4-bromo-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOUSGRVAAACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306238 | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70301-29-0 | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70301-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)


![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)